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molecular formula C8H6O2 B1329537 2,2'-Bifuran CAS No. 5905-00-0

2,2'-Bifuran

Cat. No. B1329537
M. Wt: 134.13 g/mol
InChI Key: UDHZFLBMZZVHRA-UHFFFAOYSA-N
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Patent
US04122087

Procedure details

A mixture of 4.9 parts of chloranil (2:3:5:6-tetrachlorobenzoquinone), 12 parts of mandelic acid and 25 parts of trichlorobenzene is stirred for 20 hours at 180° C. The mixture is cooled to 20° C. and the precipitated solid is filtered off, washed with trichlorobenzene and then crystallised from toluene. The solid is then dissolved in chloroform, the chloroform solution extracted with a 2% aqueous solution of sodium carbonate, and the chloroform then removed by distillation. 4:8-Dichloro-3:7-diphenyl-2:6-dioxo-2:6-dihydrobenzo[1:2-b:4:5-b1 ] bifuran is obtained. The product has a melting point of 310° C.-315° C., a λ max in chloroform of 457 n.m. and a molecular extinction coefficient of 45000. The n.m.r. and mass spectra are consistent with the stated structures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(Cl)C(=O)C(Cl)=C(Cl)C(=[O:4])C=1Cl.[C:13]([OH:23])(=O)[CH:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)O.ClC1C(Cl)=C(Cl)C=CC=1>>[O:4]1[CH:21]=[CH:20][CH:19]=[C:18]1[C:17]1[O:23][CH:13]=[CH:14][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
is stirred for 20 hours at 180° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
WASH
Type
WASH
Details
washed with trichlorobenzene
CUSTOM
Type
CUSTOM
Details
crystallised from toluene
DISSOLUTION
Type
DISSOLUTION
Details
The solid is then dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform solution extracted with a 2% aqueous solution of sodium carbonate
CUSTOM
Type
CUSTOM
Details
the chloroform then removed by distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
O1C(=CC=C1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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